(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane is a bicyclic compound characterized by its unique structure, which includes two nitrogen atoms within a seven-membered ring system. The compound is notable for its two stereogenic centers, both configured as "S," contributing to its chiral nature. The molecular formula of (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane is C13H16N2O2, with a molecular weight of 232.28 g/mol. Its systematic name reflects its tert-butoxycarbonyl (Boc) protective group, which is commonly used in organic synthesis to protect amines during
Research indicates that (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane and its derivatives exhibit significant biological activity, particularly as ligands for nicotinic acetylcholine receptors. These receptors are implicated in various neurological functions and disorders. For instance, studies have shown that derivatives of this compound can act as potential radioligands for positron emission tomography imaging of cerebral α7 nicotinic acetylcholine receptors, which are associated with cognitive functions and certain neuropsychiatric disorders .
The synthesis of (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane typically involves several steps:
(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane has several applications in medicinal chemistry and drug development:
Interaction studies involving (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane focus on its binding affinity and selectivity towards nicotinic acetylcholine receptor subtypes. Research has demonstrated that certain derivatives exhibit high binding affinities (Ki values around 0.5 to 0.6 nM) for α7 nicotinic acetylcholine receptors, indicating their potential utility in pharmacological applications targeting cognitive enhancement and neuroprotection .
Several compounds share structural similarities with (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane, each exhibiting unique properties:
Compound Name | CAS Number | Similarity | Notable Features |
---|---|---|---|
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate | 1523571-18-7 | 0.93 | Different bicyclic structure |
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate | 1086398-02-8 | 0.94 | Spirocyclic structure |
Tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate | 186203-81-6 | 0.94 | Hexahydropyridine framework |
(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate | 392338-15-7 | 0.94 | Pyrrolidine derivative |
(4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | 159991-07-8 | 0.94 | Octahydropyridine framework |
The uniqueness of (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane lies in its specific bicyclic structure and dual stereochemistry that enables targeted interactions with nicotinic acetylcholine receptors while providing a versatile scaffold for synthetic modifications and applications in drug discovery .